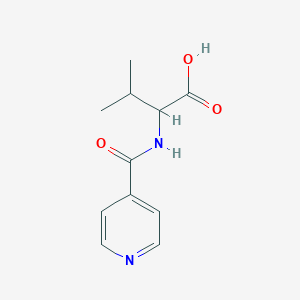

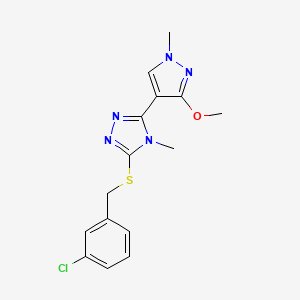

![molecular formula C8H12N2OS B2421206 2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol CAS No. 1249351-05-0](/img/structure/B2421206.png)

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the CAS Number: 1249351-05-0 . It has a molecular weight of 184.26 and its IUPAC name is 2-{[(2-amino-4-pyridinyl)methyl]sulfanyl}ethanol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2OS/c9-8-5-7 (1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2, (H2,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Applications De Recherche Scientifique

Structural and Supramolecular Studies

- The reaction of 2-cyanopyridine with N-phenylthiosemicarbazide leads to the synthesis of several crystal structures, revealing the potential of 2-aminopyridinyl derivatives in forming supramolecular assemblies with diverse coordination geometries. This has implications for the design of novel molecular structures and materials (Castiñeiras, García-Santos, & Saa, 2019).

Synthesis of Heterocyclic Compounds

- Research demonstrates the use of 2-aminopyridinyl derivatives in synthesizing heteroarylthioquinoline derivatives, highlighting their application in medicinal chemistry. These compounds have been shown to possess significant antituberculosis activity (Chitra et al., 2011).

Pharmacological Studies

- 2-aminopyridinyl derivatives are used in pharmacological research for studying transitions in cancer cells. For instance, the inhibition of hydrogen sulfide biosynthesis using 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one was explored for its impact on epithelial-to-mesenchymal transition in colon cancer cells (Ascenção et al., 2021).

Green Chemistry and Sustainable Synthesis

- A green protocol using 2-aminopyridinyl derivatives for synthesizing bisquinolines in water demonstrates an environmentally friendly approach to chemical synthesis. This method presents a sustainable option for producing complex organic compounds (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Antimicrobial Agent Synthesis

- 2-aminopyridinyl derivatives are used in designing and synthesizing new antimicrobial agents. Studies on amino acetylenic and thiocarbonate of 2-mercapto-1,3-benthiazoles, which incorporate 2-aminopyridinyl structures, demonstrate their potential in developing novel antimicrobial drugs (Alsarahni et al., 2017).

Optical and Fluorescent Sensor Development

- The synthesis of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, which includes 2-aminopyridinyl derivatives, has led to the development of fluorescent chemosensors. These sensors show potential in detecting metal ions and other compounds at nanomolar levels (Shylaja et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-aminopyridin-4-yl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-5-7(1-2-10-8)6-12-4-3-11/h1-2,5,11H,3-4,6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHXWGBRUKHJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CSCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

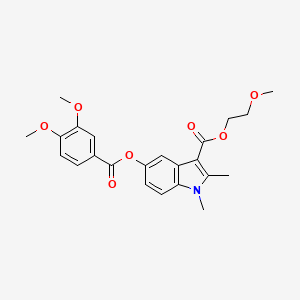

![(3Z)-1-acetyl-3-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene}piperazine-2,5-dione](/img/structure/B2421124.png)

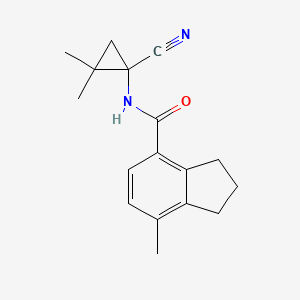

![2-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2421127.png)

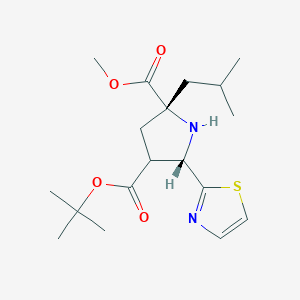

![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)

![1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2421144.png)

![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)